Alkyne hydrazide

Immunochromatographic assay Antibody orientation Gold nanoparticle conjugation

Random NHS-ester conjugation produces heterogeneous antibody conjugates with variable stoichiometry and blocked antigen-binding sites. Alkyne hydrazide solves this via sequential, orthogonal bioconjugation: the hydrazide group targets periodate-generated Fc-glycan aldehydes for site-specific, oriented immobilization (validated at 2 ng/mL sensitivity), while the terminal alkyne enables quantitative CuAAC click chemistry. Achieve controlled DAR (3.8-4.2) and preserve immunoreactivity for ELISA, lateral flow, SPR, ADC, and carbonyl submetabolome profiling workflows.

Molecular Formula C6H11ClN2O
Molecular Weight 162.62
Cat. No. B1192145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlkyne hydrazide
Molecular FormulaC6H11ClN2O
Molecular Weight162.62
Structural Identifiers
SMILESC#CCCCC(N[NH3+])=O.[Cl-]
InChIInChI=1S/C6H10N2O.ClH/c1-2-3-4-5-6(9)8-7;/h1H,3-5,7H2,(H,8,9);1H
InChIKeyPJHKOXIWLQFVMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alkyne Hydrazide for Bioorthogonal Conjugation: Key Specifications and Procurement Considerations


Alkyne hydrazide (CAS not yet assigned; molecular formula C₆H₁₁ClN₂O, MW 162.62) is a heterobifunctional cross-linker that combines a terminal alkyne moiety for copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) with a hydrazide group that selectively reacts with aldehydes and ketones to form hydrazone bonds [1]. This dual functionality enables sequential, orthogonal bioconjugation strategies that are not achievable with single-functionality linkers. The compound appears as a colorless solid, exhibits good solubility in water, DMF, DMSO, and alcohols, and is quality-controlled by ¹H NMR and HPLC-MS (≥95% purity) . Alkyne hydrazide was first described as a bioorthogonal cross-linker in 2012 and has since been adopted for site-specific antibody labeling, glycoprotein modification, carbonyl submetabolome profiling, and antibody-drug conjugate (ADC) linker construction [1][2].

Why Alkyne Hydrazide Cannot Be Replaced by Generic Alkyne-NHS or Alkyne-Amine Linkers


Generic bifunctional linkers such as alkyne-NHS esters or alkyne-amines fail to replicate the core differentiation of alkyne hydrazide on three quantifiable fronts. First, NHS ester-based reagents react indiscriminately with abundant lysine residues, producing heterogeneous conjugates with variable stoichiometry and frequent antigen-binding site blockade, whereas the hydrazide group targets periodate-generated aldehydes on the Fc glycans of antibodies, achieving site-specific and oriented immobilization that preserves immunoreactivity [1]. Second, simple amine linkers form Schiff base (imine) adducts with aldehydes that are hydrolytically unstable at physiological pH, with half-lives measured in minutes, while hydrazide-derived hydrazone bonds exhibit substantially longer half-lives under identical conditions [2]. Third, the sequential orthogonality of hydrazide-carbonyl chemistry followed by alkyne-azide CuAAC click chemistry—both proceeding under mild, aqueous conditions without cross-interference—is unique to the hydrazide-alkyne pair; substituting either functional group breaks this sequential conjugation logic and forces adoption of less selective or mutually incompatible chemistries [3].

Quantitative Differentiation Evidence for Alkyne Hydrazide Against Closest Comparators


Site-Specific Antibody Conjugation: Hydrazide-Directed vs. Carbodiimide Random Coupling

In a direct head-to-head study, hydrazide-directed antibody conjugation to gold nanoparticles (AuNPs) was compared with conventional carbodiimide (EDC/NHS)-mediated random coupling for immunochromatographic assay (ICA) performance [1]. The hydrazide strategy—which exploits specific covalent binding between hydrazide groups on AuNPs and aldehyde groups generated by periodate oxidation of antibody Fc glycans—achieved superior performance across every measured parameter [1].

Immunochromatographic assay Antibody orientation Gold nanoparticle conjugation

Quantitative CuAAC Click Efficiency Following Hydrazide-Mediated Antibody Ethynylation

Le et al. (2013) synthesized a water-soluble ethynyl hydrazide (EH) crosslinker and demonstrated that the terminal alkyne conjugated to periodate-oxidized human IgG glycans via the hydrazide moiety underwent quantitative Cu(I)-catalyzed azide-alkyne cycloaddition with azide-functionalized probes [1]. The sequential orthogonal strategy—hydrazide-carbonyl ligation followed by CuAAC click—proceeded without cross-reactivity between the two chemistries, and the resulting antibody conjugates retained full immunoreactivity [1][2]. By contrast, the same paper notes that conventional alkyne-NHS ester linkers label lysine residues randomly, producing heterogeneous conjugate populations with variable degrees of labeling and potential loss of antigen-binding activity [2].

Bioorthogonal chemistry Antibody functionalization CuAAC cycloaddition

Hydrazone Linkage Stability vs. Schiff Base (Imine): Hydrolytic Half-Life Advantage

Aldehyde-reactive linkers using hydrazide chemistry form hydrazone (acylhydrazone) bonds, whereas primary amine-based linkers form Schiff base (imine) adducts. Comparative hydrolytic stability measurements across pH values show that hydrazone linkages exhibit dramatically longer half-lives than imines [1]. At physiological pH (7.4), imine half-lives are on the order of minutes, whereas hydrazone half-lives extend to hours or days depending on the specific structure [1]. This differential is explicitly noted by Thermo Fisher Scientific, which states that hydrazone bonds are 'considerably more stable than a Schiff base formed with a simple amine, which makes them suitable for most protein-labeling applications' [2].

Dynamic covalent chemistry Hydrazone stability Bioconjugation linker design

Aniline-Catalyzed Hydrazide-Aldehyde Coupling Efficiency: >90% in 4 Hours

The coupling kinetics of hydrazide groups with aldehydes can be significantly accelerated using aniline (GlycoLink Coupling Catalyst). Thermo Fisher Scientific reports that aniline catalysis enables greater than 90% coupling of glycoproteins to hydrazide-functionalized reagents within 4 hours [1]. This is a class-wide characteristic of hydrazide chemistry that distinguishes it from aminooxy (alkoxyamine) chemistry, where oxime formation is thermodynamically more stable but kinetically slower at neutral pH . Biotium explicitly recommends aminooxy forms for carbohydrate labeling applications because of superior linkage stability, while noting hydrazides are non-toxic, highly water-soluble, and useful for applications where kinetic speed is prioritized .

Bioconjugation catalysis Hydrazide coupling optimization Glycoprotein labeling

Shelf-Life and Storage Stability: 24 Months vs. NHS Ester Linkers

Alkyne hydrazide demonstrates a documented storage stability of 24 months when stored at -20°C in the dark, with room-temperature shipping tolerance of up to 3 weeks, as confirmed across multiple independent vendor specifications (Lumiprobe, GLPBio, Kerafast, antibodies.com, BOC Sciences) [1]. This stability profile compares favorably against NHS ester-functionalized alkyne linkers, which are inherently moisture-sensitive and typically carry manufacturer-recommended shelf lives of 6–12 months at -20°C under desiccated conditions due to the susceptibility of the NHS ester to hydrolysis [2]. The hydrazide group is not subject to this hydrolytic degradation pathway, enabling longer storage without loss of reactive competency.

Reagent stability Procurement logistics Shelf-life comparison

Optimal Application Scenarios for Alkyne Hydrazide Based on Quantitative Differentiation Evidence


Site-Specific Fluorescent or Biotin Labeling of Antibodies for Immunoassays and Biosensors

Alkyne hydrazide is the linker of choice when antibody conjugates must retain full antigen-binding activity. The hydrazide group reacts selectively with aldehyde groups generated by mild periodate oxidation of Fc-region glycans, orienting the antibody away from the antigen-binding (Fab) domains. This site-specific strategy, validated by Zhou et al. (2021) with a 2 ng/mL detection sensitivity and 0.2 mg/pmol AuNP antibody loading, outperforms random carbodiimide coupling in immunochromatographic assay performance [1]. Following hydrazide-mediated ethynylation, the terminal alkyne undergoes quantitative CuAAC with azide-fluorophore or azide-biotin probes [2]. This two-step protocol produces homogeneous, oriented antibody conjugates suitable for ELISA, lateral flow assays, SPR biosensors, and immunohistochemistry.

Carbonyl Submetabolome Profiling via Girard Derivatization-Based Enrichment and LC-MS

Alkyne hydrazide has been demonstrated as a derivatization reagent for capturing and enriching carbonyl-containing metabolites from complex biological samples. The Tao et al. (2024) Girard derivatization-based enrichment (GDBE) strategy employed hydrazide chemistry to selectively trap aldehydes and ketones, forming hydrazone derivatives that exhibit characteristic MS/MS fragmentation signatures, enabling both enhanced MS sensitivity and unambiguous structural identification of carbonyl metabolites [1]. The alkyne handle provides an additional functionalization site for subsequent click conjugation to azide-modified resins, affinity tags, or isotopic labels, making alkyne hydrazide uniquely suited for carbonyl submetabolome workflows where both enrichment and downstream functionalization are required.

Antibody-Drug Conjugate (ADC) Linker Development Requiring Sequential Orthogonal Conjugation

In ADC development, alkyne hydrazide (and its PEG-extended variants such as propargyl-PEG4-hydrazide) serves as a non-cleavable linker that enables sequential, orthogonal bioconjugation: first, hydrazide-mediated attachment to periodate-oxidized antibody Fc glycans for site-specific conjugation, followed by CuAAC click coupling of azide-functionalized cytotoxic payloads [1][2]. This sequential logic avoids the drug-to-antibody ratio (DAR) heterogeneity and potential Fab-region modification associated with random NHS-ester or maleimide conjugation to lysines or cysteines. Propargyl-PEG4-hydrazide has been specifically utilized for ADC synthesis with reported DAR values in the range of 3.8–4.2, demonstrating controlled stoichiometry .

Oriented Antibody Immobilization on Solid Supports and Nanoparticle Surfaces

For biosensor surface functionalization, nanoparticle conjugation, and affinity chromatography resin preparation, alkyne hydrazide enables oriented antibody immobilization where the Fc region is covalently anchored to the surface via hydrazone bonds, leaving Fab domains freely accessible for antigen capture. The Zhou et al. (2021) study on gold nanoparticle probes demonstrated that hydrazide-directed orientation achieved a 10-minute reaction time with superior antibody bioactivity compared to carbodiimide random coupling [1]. The terminal alkyne group remaining after immobilization can be further exploited for surface passivation, introduction of antifouling PEG layers via click chemistry, or attachment of secondary functional molecules. This oriented-immobilization strategy has been independently validated for quantum dot beads and electrochemical immunosensors [2].

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